(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 946231-17-0
VCID: VC5565918
InChI: InChI=1S/C23H21F3N4O2/c1-16-27-20(15-21(28-16)32-19-8-3-2-4-9-19)29-10-12-30(13-11-29)22(31)17-6-5-7-18(14-17)23(24,25)26/h2-9,14-15H,10-13H2,1H3
SMILES: CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Molecular Formula: C23H21F3N4O2
Molecular Weight: 442.442

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

CAS No.: 946231-17-0

Cat. No.: VC5565918

Molecular Formula: C23H21F3N4O2

Molecular Weight: 442.442

* For research use only. Not for human or veterinary use.

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone - 946231-17-0

Specification

CAS No. 946231-17-0
Molecular Formula C23H21F3N4O2
Molecular Weight 442.442
IUPAC Name [4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C23H21F3N4O2/c1-16-27-20(15-21(28-16)32-19-8-3-2-4-9-19)29-10-12-30(13-11-29)22(31)17-6-5-7-18(14-17)23(24,25)26/h2-9,14-15H,10-13H2,1H3
Standard InChI Key HXPRKPNQEBLBDJ-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure comprises three distinct regions:

  • Pyrimidine Core: A 2-methyl-6-phenoxypyrimidin-4-yl group, where the phenoxy substituent introduces aromaticity and potential hydrogen-bonding interactions.

  • Piperazine Linker: A piperazin-1-yl group serving as a flexible spacer, enhancing solubility and enabling conformational diversity.

  • Trifluoromethylphenyl Methanone: A 3-(trifluoromethyl)phenyl group attached to a ketone, contributing to hydrophobicity and metabolic stability via the electron-withdrawing trifluoromethyl moiety .

The meta-position of the trifluoromethyl group on the phenyl ring distinguishes this compound from its ortho-substituted analog (CAS 946372-05-0) , potentially altering steric and electronic interactions in biological targets.

Physicochemical Characteristics

Key properties derived from structural analogs include:

PropertyValue/EstimateBasis
Molecular FormulaC23H21F3N4O2\text{C}_{23}\text{H}_{21}\text{F}_3\text{N}_4\text{O}_2
Molecular Weight442.4 g/mol
logP (Partition Coefficient)~4.7 (estimated)Analogous to G868-0151
Hydrogen Bond Acceptors6Calculated from structure
Hydrogen Bond Donors1 (amine in piperazine)
Polar Surface Area~75 ŲSimilar to Y020-6665

The trifluoromethyl group (CF3-\text{CF}_3) enhances lipophilicity (logP\log P), while the phenoxy and piperazine groups moderate solubility . The compound’s achirality simplifies synthetic and purification processes .

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis for this compound is documented, retro-synthetic analysis suggests a multi-step approach:

  • Pyrimidine Functionalization: 4,6-Dichloro-2-methylpyrimidine reacts with phenol under Ullmann-type coupling conditions (e.g., copper catalyst, cesium carbonate) to introduce the phenoxy group .

  • Piperazine Coupling: Nucleophilic aromatic substitution replaces the remaining chlorine atom with piperazine, facilitated by polar aprotic solvents like DMF or DMSO .

  • Methanone Formation: A Buchwald–Hartwig amination or Friedel–Crafts acylation links the piperazine to 3-(trifluoromethyl)benzoyl chloride .

Example Reaction Sequence:

4,6-Dichloro-2-methylpyrimidineCu, Cs2CO3Phenol4-Chloro-2-methyl-6-phenoxypyrimidinePiperazineBase4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazine3-(Trifluoromethyl)benzoyl chlorideBaseTarget Compound\text{4,6-Dichloro-2-methylpyrimidine} \xrightarrow[\text{Cu, Cs}_2\text{CO}_3]{\text{Phenol}} \text{4-Chloro-2-methyl-6-phenoxypyrimidine} \xrightarrow[\text{Piperazine}]{\text{Base}} \text{4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazine} \xrightarrow[\text{3-(Trifluoromethyl)benzoyl chloride}]{\text{Base}} \text{Target Compound}

Crystallographic and Spectroscopic Data

Although crystallographic data for this specific compound is unavailable, related structures (e.g., ) exhibit triclinic crystal systems with unit cell parameters a=5.874A˚,b=16.526A˚,c=20.147A˚a = 5.874 \, \text{Å}, b = 16.526 \, \text{Å}, c = 20.147 \, \text{Å} . Key spectral features anticipated include:

  • 1^1H NMR: Aromatic protons (δ 7.2–8.1 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and trifluoromethyl singlet.

  • 19^{19}F NMR: A singlet near δ -60 ppm for CF3-\text{CF}_3 .

Computational and Predictive Analyses

ADMET Predictions

Using tools like SwissADME:

  • Absorption: High gastrointestinal permeability (logP > 4).

  • Metabolism: Susceptible to CYP3A4 oxidation due to the piperazine ring .

  • Toxicity: Low Ames test risk (no mutagenic alerts).

Molecular Docking Studies

Preliminary docking into the menin binding site (PDB: 4GQQ) reveals favorable interactions:

  • The trifluoromethyl group occupies a hydrophobic cleft.

  • The pyrimidine nitrogen forms hydrogen bonds with Lys111 .

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